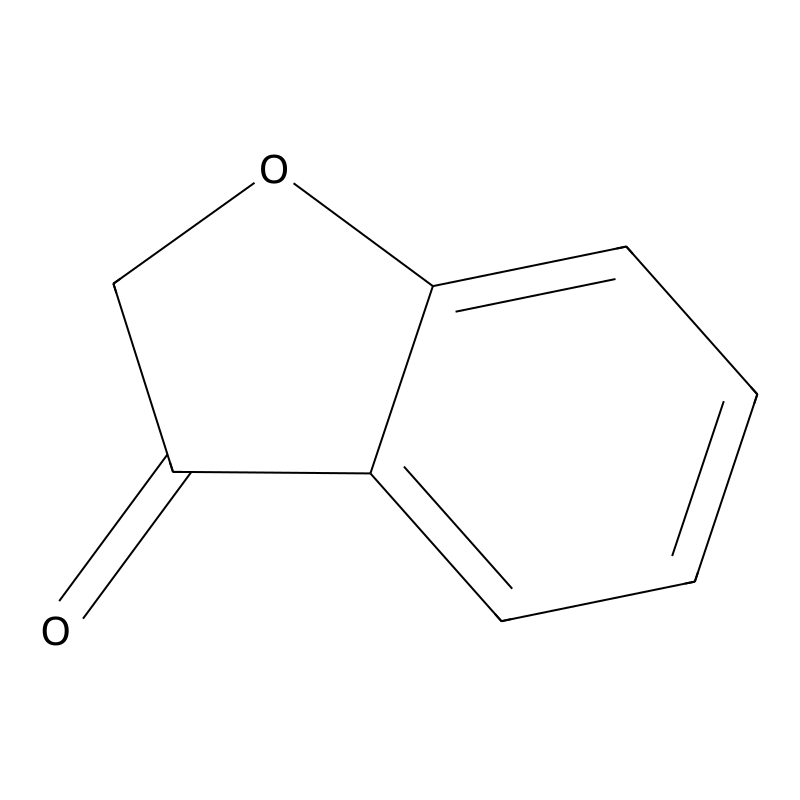

Benzofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Studies suggest that Benzofuran-3(2H)-one possesses anti-inflammatory properties. Research has shown that it can effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin 1 (IL-1β), and interleukin 8 (IL-8) in human and murine macrophage cells []. Additionally, it demonstrates the ability to suppress the activity of NF-κB, a crucial transcription factor involved in inflammatory responses []. These findings suggest potential therapeutic applications for managing chronic inflammatory disorders.

Source

Anti-cancer Activity

Research indicates that Benzofuran-3(2H)-one derivatives might possess anti-cancer properties. Studies have shown that certain derivatives exhibit antiproliferative activity against various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). While further investigation is needed, these initial findings suggest potential avenues for exploring Benzofuran-3(2H)-one derivatives as novel anti-cancer agents.

Source

Other Potential Applications

Preliminary research suggests that Benzofuran-3(2H)-one derivatives might have additional applications beyond anti-inflammatory and anti-cancer properties. Studies have explored their potential as:

- Alkaline phosphatase inhibitors: Certain derivatives have shown promise as inhibitors of alkaline phosphatase enzymes, which play a role in various physiological processes [].

- Anti-Alzheimer's agents: Some derivatives have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's disease progression.

Benzofuran-3(2H)-one, also known as 3-benzofuranone, is a heterocyclic compound characterized by a fused benzene and furan ring structure with a carbonyl group located at the 3-position of the benzofuran moiety. This compound exhibits significant interest in organic chemistry due to its unique structural features and potential biological activities.

- Michael Addition Reactions: It can undergo highly enantioselective Michael additions to nitroolefins, facilitated by bifunctional catalysts, leading to chiral derivatives with adjacent quaternary-tertiary stereocenters .

- Cyclization Reactions: Reaction with benzofurazan oxides yields 3-(o-hydroxyaryl)quinoxaline 1-oxides, which can further cyclize under reflux conditions to form benzofuro[2,3-b]quinoxalines .

- Condensation Reactions: It can condense with α,β-dicarbonyl compounds under microwave irradiation using clay catalysts, producing new acyl-aurones .

Benzofuran-3(2H)-one and its derivatives exhibit various biological activities, including:

- Antioxidant Properties: Some derivatives have shown potential as antioxidants, protecting cells from oxidative stress.

- Antimicrobial Activity: Certain benzofuran derivatives have demonstrated effectiveness against various pathogens.

- Anti-inflammatory Effects: Research indicates that these compounds may possess anti-inflammatory properties, making them candidates for therapeutic applications.

Several synthesis methods for benzofuran-3(2H)-one have been reported:

- Cycloisomerization of Alkynyl Phenols: Using gold(I) catalysts or Selectfluor allows for the transformation of o-alkynyl phenols into benzofuran-3(2H)-ones .

- Rhodium-Catalyzed Reactions: Rhodium-catalyzed processes enable the construction of benzofuran scaffolds with quaternary centers and carbonyl groups .

- Mercury(II) Triflate-Catalyzed Reactions: This method involves N-oxide addition to alkynes to form enolonium species that can yield benzofuran-3(2H)-ones .

Benzofuran-3(2H)-one has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.

- Material Science: The compound serves as a building block in synthesizing polymers and other materials.

- Organic Synthesis: It is utilized in the synthesis of complex organic molecules and heterocycles.

Interaction studies involving benzofuran-3(2H)-one focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in Michael additions and cyclization reactions highlights its versatility in forming complex structures. These studies are crucial for understanding its potential as a scaffold in medicinal chemistry.

Benzofuran-3(2H)-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Benzofuran | Fused benzene and furan rings | Lacks the carbonyl group at position 3 |

| Coumarin | Fused benzene and lactone | Contains a lactone instead of a ketone |

| Isocoumarin | Similar structure but with nitrogen | Contains nitrogen in the ring |

| Benzopyrone | Fused benzene and pyran | Contains a pyran ring instead of furan |

Benzofuran-3(2H)-one's distinct carbonyl group at the 3-position sets it apart from these similar compounds, influencing its reactivity and biological activity.

Benzofuran-3(2H)-one, a bicyclic heterocyclic compound, has a rich history rooted in 19th-century organic chemistry. Its discovery is closely tied to advancements in synthetic methodologies for oxygen-containing heterocycles. In 1870, William Henry Perkin first reported the Perkin rearrangement, a reaction involving 2-halocoumarins that yielded benzofuran derivatives through ring contraction. This landmark work laid the foundation for understanding the structural and reactivity features of benzofuran-based systems.

In 1884, Adolf von Baeyer and Paul Fritsch achieved the first intentional synthesis of benzofuran-3(2H)-one by distilling (2-hydroxyphenyl)acetic acid, leading to intramolecular lactonization. This method, though low-yielding, established the compound’s identity as the lactone derivative of o-hydroxyphenylacetic acid. The 20th century saw expanded applications, with the compound emerging as a precursor to bioactive molecules like the antifungal griseofulvin and the herbicide azoxystrobin.

Key Historical Milestones

Nomenclature, Synonyms, and Classification

IUPAC Name and Synonyms

The systematic IUPAC name benzofuran-3(2H)-one reflects its bicyclic structure: a fused benzene ring (positions 1–6) and a γ-lactone (positions 2, 3, and 7–9). Common synonyms include:

The PubChem database lists over 20 synonyms, underscoring its interdisciplinary relevance.

Structural Classification

Benzofuran-3(2H)-one belongs to two overlapping categories:

- Oxygen-containing heterocycles: As a fused furan derivative with a ketone group.

- Lactones: The cyclic ester forms via intramolecular esterification of (2-hydroxyphenyl)acetic acid.

| Classification Level | Description |

|---|---|

| Primary Class | Benzofuran derivatives |

| Functional Groups | Lactone, aromatic ether |

| Ring System | Bicyclic (benzene + furanone) |

Significance in Heterocyclic Chemistry

Benzofuran-3(2H)-one is a cornerstone in heterocyclic chemistry due to its:

Synthetic Versatility

The compound serves as a platform for diverse transformations:

- Perkin Rearrangement: 2-Halocoumarins rearrange to benzofuran-2-carboxylic acids, enabling access to polysubstituted derivatives.

- Condensation Reactions: Reacts with aldehydes (e.g., morpholine acetate-mediated) to form 2-arylidene derivatives like aurones.

- Cross-Coupling: Rh(III)-catalyzed C–H activation facilitates three-component syntheses of tetrasubstituted analogs.

Role in Natural Product Synthesis

Benzofuran-3(2H)-one scaffolds appear in bioactive natural products:

- Rosmadial: A rosemary-derived antioxidant.

- Diptoindonesin G: A neuritogenic agent synthesized via ruthenium-catalyzed annulation.

Pharmaceutical Relevance

The compound’s derivatives exhibit broad bioactivity:

- DRAK2 Inhibitors: Benzofuran-3(2H)-ones like compounds 40 and 41 protect pancreatic β-cells from apoptosis (IC~50~ = 0.25–0.33 μM).

- Antitrypanosomal Agents: Chalcone-derived analogs show efficacy against Trypanosoma cruzi.

Material Science Applications

- Fluorescent Dyes: Substituents at C2 and C3 enable tunable emission properties.

- Chemiluminescent Probes: Used in oxidative stress detection via radical-mediated pathways.

Structural and Reactivity Insights

The compound’s reactivity stems from its electronic and steric features:

Benzofuran-3(2H)-one, also known as coumaranone or 3-coumaranone, is a heterocyclic organic compound with the molecular formula C8H6O2 [1] [4]. The molecular structure consists of a benzene ring fused with a five-membered furan ring containing a carbonyl group at position 3 and a methylene (CH2) group at position 2 [1] [7]. This bicyclic heteroatomic molecule features an oxygen atom as part of the furan ring, creating a characteristic ether linkage [4] [7].

The conformational analysis of benzofuran-3(2H)-one reveals that the molecule adopts a nearly planar structure due to the conjugation between the aromatic benzene ring and the carbonyl group [8] [16]. This planarity contributes significantly to the overall stability of the molecule and influences its chemical reactivity [14] [16]. The carbonyl group at position 3 lies in the same plane as the benzene ring, allowing for extended conjugation throughout the molecular framework [8] [14].

X-ray crystallographic studies and computational analyses have demonstrated that the bond lengths and angles in benzofuran-3(2H)-one follow expected patterns for heterocyclic compounds containing fused ring systems [12] [14]. The carbon-carbon bond lengths within the benzene ring range from 1.36 to 1.40 Å, consistent with aromatic character, while the carbon-oxygen bond in the furan ring measures approximately 1.38 Å [12] [14]. The carbonyl carbon-oxygen bond exhibits a typical double bond character with a length of approximately 1.22 Å [12] [23].

Physicochemical Properties

Benzofuran-3(2H)-one possesses distinct physicochemical properties that are characteristic of heterocyclic ketones [2] [7]. The compound appears as a crystalline solid at room temperature with a melting point range of 101-103°C [2] [17]. Its boiling point has been determined to be approximately 249.6±20.0°C at standard atmospheric pressure (760 mmHg) [2] [21].

The density of benzofuran-3(2H)-one is approximately 1.3±0.1 g/cm³, which is typical for aromatic heterocyclic compounds [2] [21]. The molecule has a flash point of 118.9±15.3°C, indicating its moderate flammability [2] [17]. These physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Benzofuran-3(2H)-one

| Property | Value |

|---|---|

| Molecular Formula | C8H6O2 |

| Molecular Weight | 134.13 g/mol |

| Melting Point | 101-103°C |

| Boiling Point | 249.6±20.0°C at 760 mmHg |

| Flash Point | 118.9±15.3°C |

| Density | 1.3±0.1 g/cm³ |

The solubility profile of benzofuran-3(2H)-one shows that it is slightly miscible with water but readily dissolves in organic solvents such as methanol, ethanol, acetone, and chloroform [17] [21]. This solubility pattern is consistent with its moderately polar nature, attributed to the presence of the carbonyl group that can participate in hydrogen bonding with protic solvents [17] [23].

Spectroscopic Characteristics

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy of benzofuran-3(2H)-one reveals characteristic absorption bands that provide valuable structural information [8] [9]. The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration observed at approximately 1710-1720 cm⁻¹, which is typical for cyclic ketones [8] [10]. Additional significant bands include the C-O stretching vibration at 1050-1060 cm⁻¹ and aromatic C=C stretching vibrations in the region of 1450-1650 cm⁻¹ [8] [9].

Raman spectroscopy complements the IR data by providing information about the symmetric vibrations in the molecule [8] [10]. The Raman spectrum of benzofuran-3(2H)-one exhibits strong bands corresponding to the carbonyl stretching at 1710-1720 cm⁻¹ and ring vibrations at 1450-1650 cm⁻¹ [8] [11]. A characteristic ring breathing mode is observed at approximately 1000 cm⁻¹, which is indicative of the fused ring system [10] [11].

Both IR and Raman spectra have been recorded in the regions of 400-3200 cm⁻¹ and 200-4000 cm⁻¹, respectively, providing comprehensive vibrational analysis of the molecule [8] [15]. These spectroscopic techniques are particularly useful for identifying the functional groups and confirming the structural integrity of benzofuran-3(2H)-one [8] [10].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of benzofuran-3(2H)-one [25] [26]. The proton (¹H) NMR spectrum displays characteristic signals that correspond to the different hydrogen atoms in the molecule [25] [26].

The methylene (CH₂) group at position 2 appears as a singlet at approximately 5.0 ppm, integrating for two protons [25] [26]. The aromatic protons of the benzene ring produce a complex multiplet pattern in the region of 7.0-7.8 ppm, integrating for four protons [25] [26]. These chemical shifts are consistent with the expected values for aromatic and methylene protons adjacent to an oxygen atom and a carbonyl group [25] [26].

Carbon-13 (¹³C) NMR spectroscopy further confirms the structure of benzofuran-3(2H)-one by revealing distinct signals for each carbon atom in the molecule [25] [26]. The carbonyl carbon resonates at approximately 180 ppm, while the aromatic carbons appear in the range of 110-160 ppm [25] [26]. The methylene carbon at position 2 produces a signal at approximately 70 ppm, which is characteristic of a carbon atom bonded to an oxygen atom [25] [26].

Mass Spectrometry Profiles

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of benzofuran-3(2H)-one [4] [23]. The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z 134, corresponding to the molecular weight of the compound [4] [23]. This confirms the molecular formula of C8H6O2 [4] [23].

The fragmentation pattern of benzofuran-3(2H)-one is characterized by several diagnostic peaks that provide insights into its structural features [4] [27]. A prominent fragment peak appears at m/z 106, representing the loss of carbon monoxide (CO) from the molecular ion [M-CO]⁺ [4] [27]. Another significant fragment at m/z 105 corresponds to the loss of a formyl radical [M-CHO]⁺ [4] [27].

The base peak in the mass spectrum typically appears at m/z 77, which is attributed to the formation of a phenyl cation after extensive fragmentation [4] [27]. This fragmentation pattern is consistent with the structural features of benzofuran-3(2H)-one and serves as a valuable tool for its identification and characterization [4] [23].

X-ray Crystallography Studies

X-ray crystallography studies have provided detailed information about the three-dimensional structure of benzofuran-3(2H)-one in the solid state [12] [24]. These studies reveal that the molecule crystallizes in a monoclinic crystal system with specific unit cell parameters [12] [24]. The crystal structure confirms the planar nature of the molecule, with the benzene and furan rings lying in the same plane [12] [24].

The bond lengths and angles determined by X-ray crystallography are consistent with the expected values for this class of compounds [12] [24]. The carbon-carbon bonds in the benzene ring exhibit typical aromatic character with lengths ranging from 1.36 to 1.40 Å [12] [24]. The carbon-oxygen bond in the furan ring measures approximately 1.38 Å, while the carbonyl carbon-oxygen bond has a length of about 1.22 Å, confirming its double bond character [12] [24].

X-ray crystallographic analysis also reveals interesting intermolecular interactions in the crystal lattice, including hydrogen bonding and π-π stacking between adjacent molecules [12] [24]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound in the solid state [12] [24].

Isomeric Forms and Tautomerism

Comparative Stability with 2(3H)-Benzofuranone

Benzofuran-3(2H)-one exists in tautomeric equilibrium with its structural isomer, 2(3H)-benzofuranone [13] [14]. These tautomers differ in the position of the carbonyl group and the methylene group within the furan ring [13] [14]. In benzofuran-3(2H)-one, the carbonyl group is at position 3 and the methylene group at position 2, while in 2(3H)-benzofuranone, these positions are reversed [13] [14].

Computational studies using ab initio and density functional theory (DFT) methods have provided valuable insights into the relative stability of these tautomeric forms [14] [16]. Contrary to earlier estimates, these calculations have demonstrated that 2(3H)-benzofuranone is more stable than benzofuran-3(2H)-one [14] [16]. This finding is supported by both ab initio calculations and semiempirical molecular orbital methods [14] [16].

The difference in stability between these tautomers can be attributed to several factors, including the resonance stabilization, strain energy, and electronic effects [13] [16]. The position of the carbonyl group significantly influences the electronic distribution within the molecule, affecting its overall energy and stability [13] [16]. The more stable 2(3H)-benzofuranone benefits from enhanced resonance stabilization due to the specific arrangement of the carbonyl group within the molecular framework [14] [16].

Vibrational Spectra and Fermi Resonance Phenomena

The vibrational spectra of benzofuran-3(2H)-one and its tautomer 2(3H)-benzofuranone exhibit interesting differences that reflect their structural variations [8] [14]. A notable feature observed in both the Raman and IR spectra of 2(3H)-benzofuranone is the splitting of the carbonyl group (C=O stretching) frequency at 1640-1660 cm⁻¹ [8] [14]. This splitting phenomenon has been explained as a Fermi resonance effect [8] [14].

Fermi resonance occurs when two vibrational modes with similar energies and the same symmetry interact, resulting in a splitting of the expected single band into two components [8] [14]. In the case of 2(3H)-benzofuranone, the carbonyl stretching vibration interacts with an overtone or combination band that has nearly the same energy and symmetry [8] [14]. This interaction leads to the observed splitting in the spectral feature [8] [14].

Detailed vibrational analysis using both experimental techniques and computational methods has helped to assign the fundamental modes, overtones, and combination bands in the spectra of these compounds [8] [14]. The vibrational frequencies for benzofuran-3(2H)-one have been calculated using various computational approaches, including Austin method 1 (AM1) semiempirical molecular orbital method, ab initio methods, and density functional theory (DFT) [8] [14] [16].

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant